Welcome to the BenchChem Online Store!
molecular formula C5H5N3O B1283474 3-Aminopyrazine-2-carbaldehyde CAS No. 32710-14-8

3-Aminopyrazine-2-carbaldehyde

Cat. No. B1283474
M. Wt: 123.11 g/mol
InChI Key: OWUMNLRPYPXBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07598251B2

Procedure details

3-aminopyrazine-2-carbaldehyde (made in example 1(c)) (0.30 g, 2.4 mmol), N4-ethylpyridine-3,4-diamine (made in example 1(b)) (0.36 g, 2.6 mmol), and sodium hydrogensulfite (0.30 g) were combined in 3 mL of dimethylacetamide and heated to 200° C. in a SmithSynthesizer microwave for 10 minutes. The reaction mixture was partitioned between ethyl acetate and water. The reaction was extracted with ethyl acetate (×3), and the combined organic layers were washed with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. After filtration, the organics were concentrated in vacuo. Trituration with diethyl ether affords the title compound as tan solids (0.46 g, 80%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH:8]=O)=[N:4][CH:5]=[CH:6][N:7]=1.[CH2:10]([NH:12][C:13]1[CH:18]=[CH:17][N:16]=[CH:15][C:14]=1[NH2:19])[CH3:11].S([O-])(O)=O.[Na+]>CC(N(C)C)=O>[CH2:10]([N:12]1[C:13]2[CH:18]=[CH:17][N:16]=[CH:15][C:14]=2[N:19]=[C:8]1[C:3]1[C:2]([NH2:1])=[N:7][CH:6]=[CH:5][N:4]=1)[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
NC=1C(=NC=CN1)C=O
Step Two
Name
Quantity
0.36 g
Type
reactant
Smiles
C(C)NC1=C(C=NC=C1)N
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with ethyl acetate (×3)
WASH
Type
WASH
Details
the combined organic layers were washed with water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organics were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=NC=2C=NC=CC21)C=2C(=NC=CN2)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.